molecular formula C28H30ClN3O9S B12371074 D-Cysteine,N-acetyl-,4-(nitrooxy)butyl ester,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate(ester)(9ci)

D-Cysteine,N-acetyl-,4-(nitrooxy)butyl ester,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate(ester)(9ci)

Cat. No.: B12371074
M. Wt: 620.1 g/mol
InChI Key: VRJSAIFPCMOTPZ-XMMPIXPASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX 2121 involves the conjugation of indomethacin with a nitric oxide donor. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves standard organic synthesis techniques such as esterification and amidation .

Industrial Production Methods

Industrial production methods for NCX 2121 are not extensively documented. The compound is typically produced in research laboratories for scientific studies rather than large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

NCX 2121 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving NCX 2121 include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving NCX 2121 include nitric oxide and modified indomethacin derivatives .

Scientific Research Applications

NCX 2121 has a wide range of scientific research applications, including:

Mechanism of Action

NCX 2121 exerts its effects through the release of nitric oxide, which has various biological activities. The nitric oxide released from NCX 2121 interacts with molecular targets such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The indomethacin part of the molecule inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NCX 2121 is unique because it combines the anti-inflammatory properties of indomethacin with the beneficial effects of nitric oxide. This dual action enhances its therapeutic potential while reducing gastrointestinal and renal toxicity compared to traditional NSAIDs .

Properties

Molecular Formula

C28H30ClN3O9S

Molecular Weight

620.1 g/mol

IUPAC Name

4-nitrooxybutyl (2S)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate

InChI

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m1/s1

InChI Key

VRJSAIFPCMOTPZ-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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